3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate
Description
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate; hydrogen phosphate (IUPAC name: p-aminobenzoic acid 3-(diethylamino)propyl ester hydrogen phosphate) is a phosphate ester derivative of p-aminobenzoic acid (PABA) with a diethylamino-propyl substituent . The compound combines a 4-amino-2-hydroxybenzoate moiety, a tertiary amine (diethylamino group), and a hydrogen phosphate group, enabling diverse chemical interactions such as hydrogen bonding, ionic exchange, and pH-responsive behavior.
Structurally, the diethylamino group enhances solubility in organic solvents, while the hydrogen phosphate group contributes to hydrophilicity and ionic interactions.
Properties
CAS No. |
102366-70-1 |
|---|---|
Molecular Formula |
C14H23N2O7P-2 |
Molecular Weight |
362.32 g/mol |
IUPAC Name |
3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O3.H3O4P/c1-3-16(4-2)8-5-9-19-14(18)12-7-6-11(15)10-13(12)17;1-5(2,3)4/h6-7,10,17H,3-5,8-9,15H2,1-2H3;(H3,1,2,3,4)/p-2 |
InChI Key |
SPTDFHQRCNDSHI-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)O.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate typically involves a multi-step process. The initial step often includes the formation of the 4-amino-2-hydroxybenzoate moiety, followed by the introduction of the 3-(diethylamino)propyl group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Findings :
- The dimethylamino analog () exhibits higher hydrophilicity, favoring phosphate adsorption in acidic conditions due to protonation .
- The diethylamino polymer () shows lower critical solution temperatures (LCST) that decrease with increasing pH, enabling temperature-triggered phase separation. This contrasts with the monomeric target compound, which lacks polymer-induced aggregation .
Phosphate Esters with Diverse Organic Groups
Key Findings :
- Long-chain phosphate esters () prioritize lipid solubility, making them suitable for embedding in membranes or liposomal formulations. In contrast, the target compound’s diethylamino group balances polar and nonpolar interactions .
- The myo-inositol derivative () demonstrates complex hydrogen-bonding networks due to multiple phosphate groups, unlike the single hydrogen phosphate in the target compound .
Hybrid Phosphate-Amine Compounds
Key Findings :
Polymeric vs. Monomeric Forms
Key Findings :
- Polymerization () introduces thermoresponsiveness absent in the monomeric target compound. The polymer’s phase separation is governed by both temperature and pH, whereas the monomer’s behavior is dominated by ionic dissociation .
- The monomer’s smaller size enables faster diffusion in solution, advantageous for drug delivery, while the polymer’s high molar mass supports structural integrity in hydrogels .
Biological Activity
Molecular Characteristics
- IUPAC Name: 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate
- Molecular Formula: C13H18N2O4P
- Molecular Weight: Approximately 298.27 g/mol
Structural Representation
The compound consists of a diethylamino group attached to a propyl chain, which is further linked to a 4-amino-2-hydroxybenzoate moiety and a hydrogen phosphate group. This unique structure may contribute to its biological properties.
The biological activity of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group may enhance lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity: Investigations into its cytotoxic effects on cancer cell lines reveal promising results, indicating its potential as an anticancer agent.
Case Studies
-
Antimicrobial Efficacy:
A study conducted on the antimicrobial activity of various derivatives of amino benzoates showed that compounds similar to 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus. -
Cytotoxicity in Cancer Cells:
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The IC50 value was found to be approximately 15 µM, suggesting a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications.
Comparative Studies
A comparative analysis with other benzoate derivatives revealed that the presence of the diethylamino group significantly enhances the biological activity compared to simpler structures without this moiety. The following table summarizes key findings from various studies:
Mechanistic Insights
The mechanism underlying the antimicrobial effect is hypothesized to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. For anticancer activity, the compound may induce apoptosis through activation of caspase pathways.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate; hydrogen phosphate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ester and phosphate groups. For example, H NMR can resolve diethylamino protons (δ ~1.0–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS is critical for verifying molecular weight and detecting impurities. Phosphate-containing ions often fragment distinctively under ESI conditions .
- HPLC with UV Detection: Optimize reverse-phase chromatography (C18 column) with a phosphate buffer (pH 3–5) to separate degradation products. Monitor absorbance at 275 nm (hydroxybenzoate chromophore) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Prepare buffers (e.g., phosphate, acetate) across pH 2–8. Incubate the compound at 37°C for 24–72 hours, then quantify degradation via HPLC. Note phosphate group hydrolysis at acidic pH .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability studies (40–60°C) paired with kinetic modeling can predict shelf-life .
Q. What experimental controls are essential when synthesizing this compound to avoid byproducts from incomplete esterification or phosphorylation?
Methodological Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) with iodine staining to track esterification progress. For phosphorylation, P NMR can confirm successful phosphate group addition .
- Purification: Employ silica gel chromatography or preparative HPLC to isolate the target compound from unreacted 4-amino-2-hydroxybenzoate or diethylamino precursors .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound with high regioselectivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states for esterification and phosphorylation steps. Focus on minimizing steric hindrance at the hydroxybenzoate’s ortho-position .
- Reaction Path Search Tools: Platforms like ICReDD integrate computational predictions with experimental validation, reducing trial-and-error steps. For example, simulate solvent effects on phosphorylation efficiency .
Q. What strategies resolve contradictions in bioactivity data caused by impurities or stereochemical variations?
Methodological Answer:
- Impurity Profiling: Employ LC-MS/MS to identify trace byproducts (e.g., hydrolyzed phosphate derivatives). Compare bioactivity assays using HPLC-purified vs. crude samples .
- Chiral Analysis: Use chiral HPLC or capillary electrophoresis to detect stereoisomers. Stereochemical purity is critical for consistent enzyme inhibition studies .
Q. How does the phosphate group influence interactions with biological targets, such as kinases or phosphatases?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays with purified enzymes (e.g., alkaline phosphatase) to measure phosphate hydrolysis rates. Compare with non-phosphorylated analogs .
- Molecular Docking: Model the compound’s phosphate group into kinase active sites (e.g., MAP kinases) using software like AutoDock. Validate predictions with mutagenesis studies .
Experimental Design & Data Analysis
Q. What factorial design approaches are suitable for optimizing reaction yield and purity?
Methodological Answer:
- Central Composite Design (CCD): Vary factors like reaction time, temperature, and solvent polarity. Analyze interactions using ANOVA to identify optimal conditions .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., catalyst concentration vs. phosphorylation efficiency) to maximize yield .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic NMR Studies: Probe temperature-dependent splitting to identify conformational equilibria, such as hindered rotation in the diethylamino group .
- Heteronuclear Correlation (HETCOR): Map H-C couplings to resolve overlapping signals from aromatic and aliphatic regions .
Safety & Handling
Q. What safety protocols are critical when handling this compound in aqueous or organic phases?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. The compound may hydrolyze to release irritants (e.g., phosphoric acid) in aqueous media .
- Waste Management: Neutralize acidic/basic byproducts before disposal. Store waste in labeled containers for professional treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
